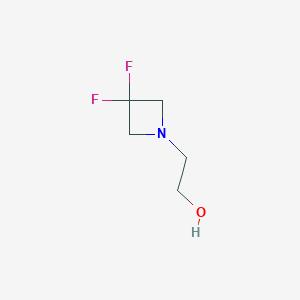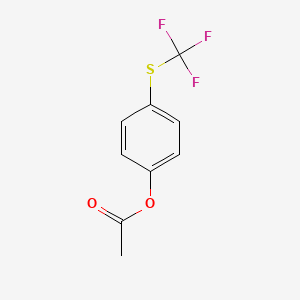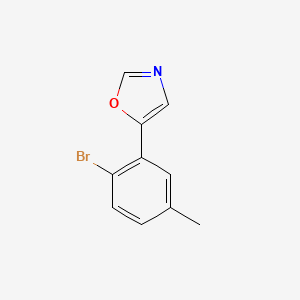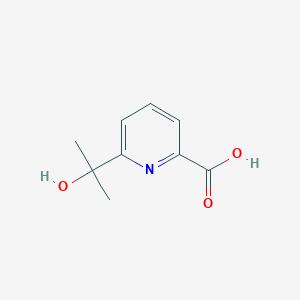
6-(2-Hydroxypropan-2-yl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Hydroxypropan-2-yl)picolinic acid, also known as 6-HIPP, is a small molecule that has gained attention in several scientific fields due to its unique properties. It is a derivative of picolinic acid, an organic compound with the formula C5H4NCOOH . Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .
Synthesis Analysis
The synthesis of 6-(2-Hydroxypropan-2-yl)picolinic acid and its derivatives has been a subject of research. For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . All the target compounds were characterized through HRMS and NMR .Molecular Structure Analysis
The molecular structure of 6-(2-Hydroxypropan-2-yl)picolinic acid is derived from picolinic acid, which is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The molecular formula is C9H11NO3.科学研究应用
Herbicidal Applications
Picolinic acid and its compounds, including 6-(2-Hydroxypropan-2-yl)picolinic acid, are a remarkable class of synthetic auxin herbicides . They have been used in the design and synthesis of potential herbicides . For example, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Inhibitory Activity Against Plant Growth
These compounds have been tested for inhibitory activity against the growth of Arabidopsis thaliana roots . The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide .
Molecular Docking Analyses
Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . This indicates the potential of these compounds in the field of molecular docking and structure-activity relationship studies.
Synthetic Auxin Herbicides
The compounds have been used in the synthesis of auxin herbicides . These herbicides mimic the action of the plant hormone auxin, causing uncontrolled growth and eventually death in susceptible plants .
Potential Applications in Catalysis
Amides derived from picolinic acid, which includes 6-(2-Hydroxypropan-2-yl)picolinic acid, have potential applications in catalysis . They can act as ligands to form complexes with metals, which can then be used as catalysts in various chemical reactions .
Coordination Chemistry
The amides from picolinic acid can also find applications in coordination chemistry . They can coordinate with metal ions to form complexes, which can be used in various areas such as material science, bioinorganic chemistry, and magnetism .
Molecular Devices
The amides from picolinic acid have potential applications in the creation of molecular devices . These devices can be used in areas such as molecular electronics, where molecules are used to perform electronic functions .
作用机制
Target of Action
The primary target of 6-(2-Hydroxypropan-2-yl)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the auxin signaling pathway, which is essential for plant growth and development .
Mode of Action
6-(2-Hydroxypropan-2-yl)picolinic acid interacts with its target, AFB5, more intensively than picloram . This interaction triggers a series of biochemical reactions that lead to changes in plant growth and development .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants . The interaction of the compound with AFB5 leads to changes in this pathway, affecting downstream effects such as plant growth and development .
Result of Action
The interaction of 6-(2-Hydroxypropan-2-yl)picolinic acid with AFB5 leads to changes in the auxin signaling pathway, resulting in alterations in plant growth and development . For example, it has been shown to have potent herbicidal activity, inhibiting the growth of Arabidopsis thaliana roots .
安全和危害
未来方向
Research on 6-(2-Hydroxypropan-2-yl)picolinic acid and its derivatives is ongoing. For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . These compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
属性
IUPAC Name |
6-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-9(2,13)7-5-3-4-6(10-7)8(11)12/h3-5,13H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPSAGXDMZTJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxypropan-2-YL)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

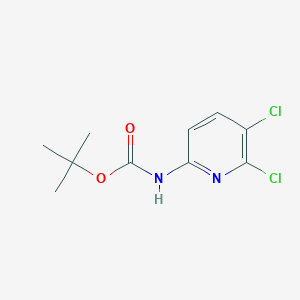
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)

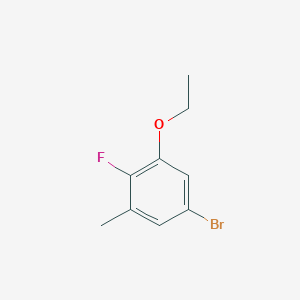
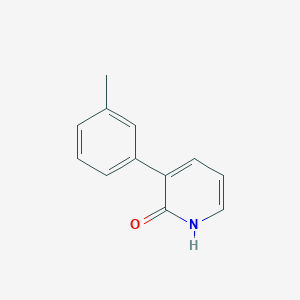
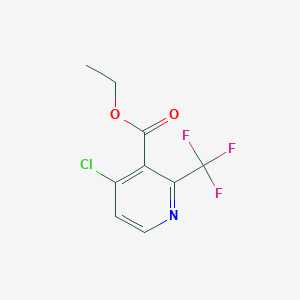
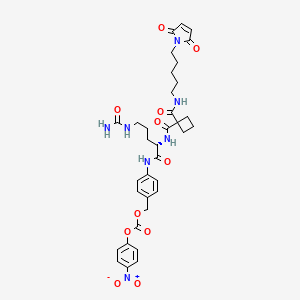
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
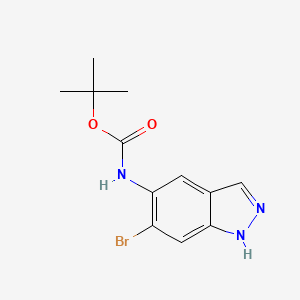
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)
